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Compound Name: (Morpholinocarbonylmethyl)pipera
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Cat. No.: B1345511

Spectroscopic Analysis of 1-
(Morpholinocarbonylmethyl)piperazine: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-
(Morpholinocarbonylmethyl)piperazine. Due to the limited availability of published
experimental data for this specific molecule, this document focuses on predicted spectroscopic
data based on its chemical structure, alongside detailed, generalized experimental protocols for
Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR)
spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical
resource for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-
(Morpholinocarbonylmethyl)piperazine. These predictions are derived from established
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principles of organic spectroscopy and analysis of the compound's functional groups: a
piperazine ring, a morpholine ring, a methylene bridge, and a tertiary amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
H-3', H-5'

~ 3.65 t,J=4.8 Hz 4H _
(Morpholine)
H-2', H-6'

~ 3.45 t,J=4.8Hz 4H _
(Morpholine)

~3.20 s 2H H-7 (Methylene)

~ 2.60 t,J=5.0Hz 4H H-2, H-6 (Piperazine)

~2.45 t,J=5.0Hz 4H H-3, H-5 (Piperazine)

~ 1.80 (broad) S 1H H-4 (Piperazine NH)

Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment

~168.0 C=0 (Amide)

~ 66.8 C-3', C-5' (Morpholine)
~60.5 C-7 (Methylene)
~53.0 C-2, C-6 (Piperazine)
~45.5 C-3, C-5 (Piperazine)
~45.0 C-2', C-6' (Morpholine)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
characteristic absorption bands for 1-(Morpholinocarbonylmethyl)piperazine are as follows.

Wavenumber (cm—?) Intensity Functional Group
3400 - 3200 Medium, Broad N-H Stretch (Piperazine)
2950 - 2800 Strong C-H Stretch (Aliphatic)
C=0 Stretch (Tertiary Amide)
1650 - 1630 Strong
[1]
1470 - 1440 Medium C-H Bend (Methylene/Ring)
1280 - 1180 Strong C-N Stretch (Amine/Amide)
C-O-C Stretch (Ether in
1120 - 1080 Strong

Morpholine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 1-(Morpholinocarbonylmethyl)piperazine (C11H21Ns032), the predicted
molecular weight is approximately 227.30 g/mol .

Predicted Mass Spectrometry Data (Electrospray lonization - ESI)

mlz lon
228.17 [M+H]*
250.15 [M+Na]*

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the bonds adjacent to the nitrogen atoms and the
carbonyl group. Common fragments would likely arise from the cleavage of the piperazine and
morpholine rings, as well as the loss of the morpholinocarbonyl or piperazinylmethyl moieties.
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The fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the
piperazine ring and the bonds connecting the piperazine ring to its substituents.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-
(Morpholinocarbonylmethyl)piperazine.

NMR Spectroscopy Sample Preparation

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., CDCls, D20, DMSO-de).[3]

o Sample Concentration: For a *H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7
mL of the deuterated solvent.[3] For a *3C NMR spectrum, a higher concentration of 50-100
mg is recommended.[3]

e Sample Preparation:

o

Weigh the sample and place it in a clean, dry vial.

[¢]

Add the deuterated solvent and gently agitate to dissolve the sample completely.

[¢]

Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR
tube to remove any particulate matter.[4]

[¢]

Cap the NMR tube and label it appropriately.[3]

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

 Instrument Preparation: Ensure the ATR crystal is clean before analysis. A background
spectrum of the clean, empty crystal should be collected.[5]

o Sample Application:

o For a solid sample, place a small amount of the powder onto the center of the ATR crystal.
[6] Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

o For a liquid sample, place a single drop onto the crystal.[7]
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o Data Acquisition: Collect the spectrum. The number of scans can be adjusted to improve the
signal-to-noise ratio.

o Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or
acetone) and a soft tissue.

Electrospray lonization (ESI) Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a solvent compatible with
ESI-MS, such as a mixture of water and acetonitrile or methanol.[8]

o To enhance ionization in positive ion mode, a small amount of a volatile acid like formic
acid (0.1%) can be added to the solution.[8]

« Infusion: The sample solution can be introduced into the mass spectrometer via direct
infusion using a syringe pump or through a liquid chromatography (LC) system.[8][9]

o Data Acquisition: Acquire the mass spectrum in the desired mass range. The instrument
parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature)
should be optimized for the compound.[10]

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Functional Groups and Predicted Spectroscopic Signals
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Caption: Logical relationship between functional groups and their predicted spectroscopic
signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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